

An In-depth Technical Guide to the Physical Properties of Liquid Tetramethylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylhydrazine**

Cat. No.: **B1201636**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid **tetramethylhydrazine** (CAS No: 6415-12-9). The information herein is compiled for use in research, chemical synthesis, and safety assessments. All quantitative data is presented in a structured format for clarity and ease of comparison, followed by detailed descriptions of standard experimental protocols for measuring these properties.

Quantitative Physical Properties

The physical characteristics of **tetramethylhydrazine** are essential for its handling, storage, and application in various chemical processes. The following table summarizes its key physical properties based on available literature data.

Property	Value	Conditions	Citations
Molecular Formula	C ₄ H ₁₂ N ₂		[1] [2]
Molecular Weight	88.15 g/mol		[1] [3]
Appearance	Colorless liquid	Standard Temperature and Pressure	[3]
Boiling Point	73 °C	at 730 Torr	[1] [3] [4]
	72.9 °C	[2]	
Melting Point	-118 °C		[1] [3] [4]
Density	0.777 g/mL	at 20 °C	[1] [5]
	0.7794 g/cm ³	at 20 °C	[4]
	0.768 g/cm ³	at 24 °C	[2]
Refractive Index	1.404	n _{20/D}	[1] [3]
Flash Point	27 °C		[1] [3] [4]
Enthalpy of Vaporization (Δ _{vap} H)	32.9 kJ/mol	at 305 K (approx. 32 °C)	[6] [7]
Vapor Pressure	Data available but requires subscription access to view specific values.		[8] [9]

Methodologies for Experimental Determination

The accurate measurement of physical properties is fundamental to chemical characterization. The values presented in this guide are determined using standardized laboratory procedures. Below are detailed overviews of the general experimental protocols for measuring key physical properties of liquids like **tetramethylhydrazine**.

2.1 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

- Apparatus: A distillation flask or a test tube, a heating source (e.g., Bunsen burner or heating mantle), a thermometer, a condenser (for distillation), and boiling chips.[\[10\]](#)
- Protocol (Distillation Method):
 - The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - A thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.
 - The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
 - The temperature is recorded when it becomes constant, which indicates the boiling point at the given atmospheric pressure.[\[11\]](#)
- Protocol (Micro Method):
 - A small amount of the liquid is placed in a test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid.
 - The apparatus is heated in a water bath.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
 - The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[\[12\]](#)

2.2 Density Measurement

Density is the mass of a substance per unit volume.

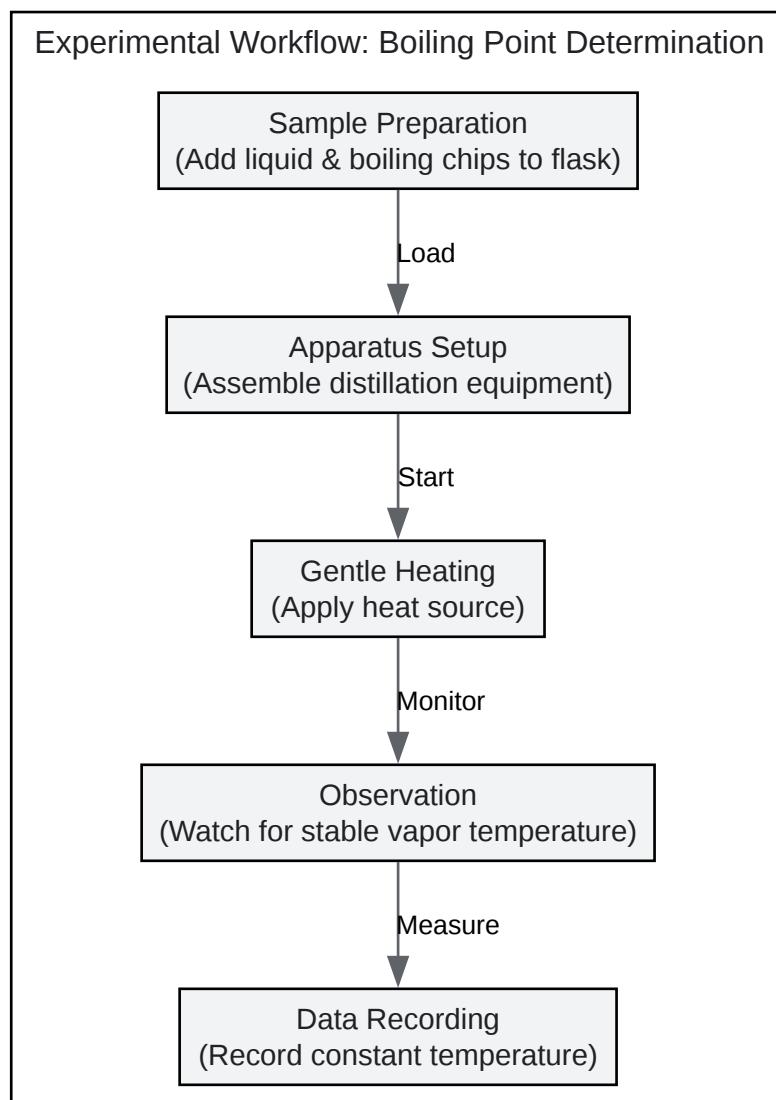
- Apparatus: A pycnometer (a small glass flask of known volume) or a graduated cylinder, and an analytical balance.[10][11]
- Protocol (Pycnometer Method):
 - The mass of a clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The cap is placed, and any excess liquid is carefully wiped off.
 - The mass of the pycnometer filled with the liquid is measured.
 - The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The procedure is often repeated with a reference substance like water to calibrate the pycnometer's volume accurately at the experimental temperature.[10]

2.3 Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

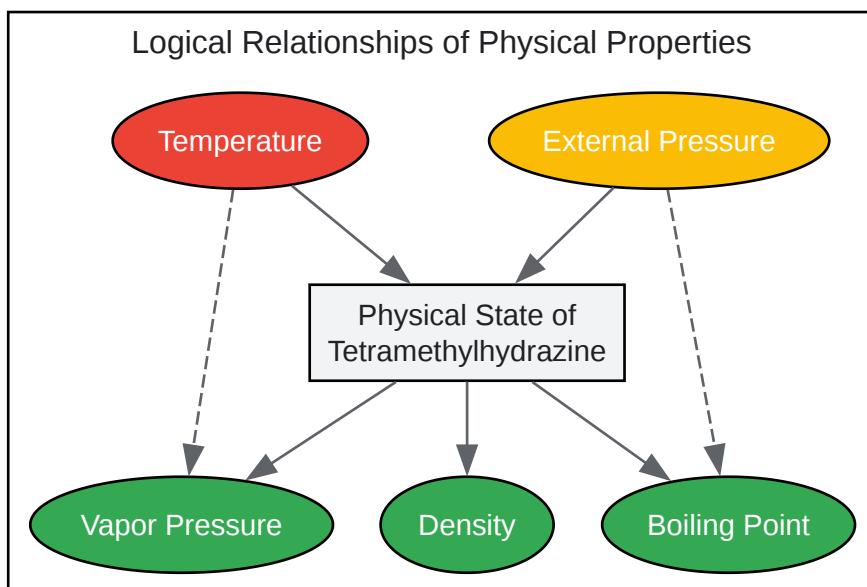
- Apparatus: An Abbé refractometer.
- Protocol:
 - The prism of the refractometer is cleaned and calibrated using a standard sample (e.g., distilled water).
 - A few drops of the **tetramethylhydrazine** sample are placed on the surface of the prism.
 - The prism is closed, and the light source is positioned.
 - While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

- The refractive index value is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.


2.4 Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

- Apparatus: A viscometer (e.g., Ostwald viscometer or a rotational viscometer).
- Protocol (Ostwald Viscometer):
 - A known volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature water bath.
 - The liquid is drawn up by suction into the upper bulb.
 - The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured.
 - The viscosity is calculated by comparing this flow time to the flow time of a reference liquid with a known viscosity and density, using the appropriate formula.


Visualizations

While signaling pathways are a concept from biology and not applicable to the physical properties of a chemical compound, the following diagrams illustrate a typical experimental workflow and the logical relationships between physical properties as requested.

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the boiling point of a liquid.

[Click to download full resolution via product page](#)

Caption: Interrelation of external conditions and core physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6415-12-9 CAS MSDS (TETRAMETHYLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Tetramethylhydrazine [webbook.nist.gov]
- 7. Tetramethylhydrazine [webbook.nist.gov]
- 8. Tetramethylhydrazine | C4H12N2 | CID 43683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetramethylhydrazine [webbook.nist.gov]
- 10. chem21labs.com [chem21labs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alameda.edu [alameda.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Liquid Tetramethylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201636#physical-properties-of-tetramethylhydrazine-liquid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com